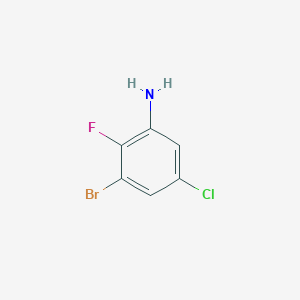

3-Bromo-5-chloro-2-fluoroaniline

Description

Significance of Halogenated Anilines as Synthetic Precursors

The strategic placement of halogen atoms on the aniline (B41778) ring provides synthetic chemists with multiple reactive sites for further functionalization. Halogens can act as leaving groups in various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govrsc.orgmdpi.com This capability is fundamental to the construction of complex molecular scaffolds. Furthermore, the electron-withdrawing nature of halogens can modulate the acidity and nucleophilicity of the aniline's amino group, enabling selective transformations at different positions of the molecule. This controlled reactivity is crucial for the efficient synthesis of highly substituted and intricate target molecules.

Overview of Aniline Derivatives in Contemporary Chemical Synthesis

Aniline and its derivatives are ubiquitous in the chemical industry, serving as foundational materials for a vast array of products. acs.orgresearchgate.net In contemporary chemical synthesis, aniline derivatives are indispensable building blocks for the creation of pharmaceuticals, dyes, polymers, and agrochemicals. Their ability to participate in a wide range of chemical transformations, including diazotization, acylation, and alkylation, makes them versatile synthons. The development of modern synthetic methods, particularly transition metal-catalyzed reactions, has further expanded the utility of aniline derivatives, enabling the synthesis of previously inaccessible molecular architectures with high efficiency and selectivity.

Contextualizing 3-Bromo-5-chloro-2-fluoroaniline within the Broader Halogenated Aniline Class

This compound (CAS Number: 1269232-95-2) is a polysubstituted aniline that embodies the synthetic potential of its class. nih.govnih.govchemicalbook.combldpharm.com With three different halogen atoms—bromine, chlorine, and fluorine—each occupying a specific position on the aromatic ring, this compound offers a rich platform for selective chemical modifications. The distinct reactivity of each halogen allows for sequential and site-specific reactions, making it a highly sought-after intermediate in multi-step syntheses.

The presence of bromine, for instance, makes the molecule particularly amenable to palladium-catalyzed cross-coupling reactions. nih.govnih.gov The fluorine atom, on the other hand, can influence the molecule's conformational preferences and metabolic stability, properties that are highly desirable in medicinal chemistry. nih.gov The chlorine atom adds another layer of potential reactivity, further enhancing its synthetic versatility. This unique combination of halogens positions this compound as a valuable precursor for the synthesis of complex, highly functionalized molecules, particularly in the development of novel kinase inhibitors and other biologically active compounds. acs.orged.ac.uk

Chemical and Physical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its specific physicochemical properties.

| Property | Value | Source |

| CAS Number | 1269232-95-2 | nih.govnih.gov |

| Molecular Formula | C₆H₄BrClFN | nih.govnih.gov |

| Molecular Weight | 224.46 g/mol | nih.govnih.gov |

| IUPAC Name | This compound | nih.govnih.gov |

| SMILES | C1=C(C=C(C(=C1N)F)Br)Cl | nih.govnih.gov |

| InChI | InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | nih.govnih.gov |

| InChIKey | CSHMFIIPOVGVDN-UHFFFAOYSA-N | nih.govnih.gov |

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant, its importance is evident from its frequent appearance in the patent literature as a key intermediate in the synthesis of high-value compounds. For example, it has been cited in patents for the synthesis of complex heterocyclic molecules that are precursors to kinase inhibitors, a class of drugs widely used in cancer therapy. acs.orged.ac.uk

The synthetic utility of structurally similar compounds, such as other halogenated anilines, provides strong evidence for the types of reactions in which this compound can participate. For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of ortho-bromoanilines with various boronic esters is a well-established method for forming C-C bonds. nih.gov Given the presence of the bromine atom, this compound is an excellent candidate for such transformations, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups.

Furthermore, the amino group of the aniline can be readily derivatized. For instance, a related compound, 3-Chloro-5-fluoroaniline, is used in the Skraup reaction to synthesize tetrahydroquinoline-based glucocorticoid receptor agonists. amazonaws.com This suggests that this compound could similarly be used to construct complex heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHMFIIPOVGVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679587 | |

| Record name | 3-Bromo-5-chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269232-95-2 | |

| Record name | 3-Bromo-5-chloro-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269232-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Bromo 5 Chloro 2 Fluoroaniline

Established Synthetic Routes for 3-Bromo-5-chloro-2-fluoroaniline

The synthesis of this compound typically involves a multi-step approach, often starting from a less substituted aniline (B41778) or nitrobenzene (B124822) derivative. These methods rely on the directing effects of the existing substituents to guide the sequential introduction of the halogen atoms and the amino group.

Multi-step Synthesis Protocols

A common strategy for synthesizing halogenated anilines involves the protection of the amino group, followed by electrophilic halogenation and subsequent deprotection. For instance, a plausible route to this compound could commence with 2-fluoro-5-chloroaniline. The amino group would first be protected, for example, by acetylation with acetic anhydride, to form the corresponding acetanilide. This protection moderates the activating effect of the amino group and directs the subsequent bromination to the desired position.

Another established approach starts with a suitably substituted nitrobenzene. For example, the synthesis could begin with the nitration of a dihalogenated benzene (B151609), followed by the reduction of the nitro group to an aniline. The specific sequence of halogenation and nitration steps is crucial for achieving the correct isomer.

A relevant patented method for a similar compound, 4-bromo-3-chloro-2-fluoroaniline, starts from 3-chloro-2-fluoroaniline (B1295074). google.com This is followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom. A subsequent diazotization and deamination of the amino group can then yield the final product. While this synthesis produces a different isomer, the chemical principles are directly applicable to the synthesis of this compound.

Specific Reaction Conditions and Reagents

The choice of reagents and reaction conditions is paramount in directing the outcome of the synthesis.

Bromination: For the introduction of a bromine atom onto the aniline ring, various brominating agents can be employed. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of anilines and their derivatives. The reaction is often carried out in a solvent such as dichloromethane (B109758) or chloroform (B151607) at a controlled temperature. In some cases, a catalyst may be used to enhance the reaction rate and selectivity. For the synthesis of 4-bromo-2-fluoroaniline (B1266173), a method utilizing bromine in the presence of a tetrabutylammonium (B224687) bromide catalyst in methylene (B1212753) chloride has been reported. google.com

Reduction of Nitro Group: When the synthetic route involves a nitroaromatic precursor, the reduction of the nitro group to an amine is a key step. A variety of reducing agents can be used, with tin(II) chloride (SnCl2) in the presence of hydrochloric acid being a classic method. chemicalbook.com Iron powder in the presence of an acid, such as acetic acid, is another common and effective reducing system. chemicalbook.com

The table below summarizes typical reagents and conditions for key reaction steps in the synthesis of halogenated anilines.

| Reaction Step | Reagents | Conditions |

| Acetylation (Protection) | Acetic anhydride | Conventional heating or microwave irradiation |

| Bromination | N-Bromosuccinimide (NBS) or Bromine | Dichloromethane or chloroform, often at room temperature or with ice-cooling |

| Reduction of Nitro Group | Tin(II) chloride (SnCl2), HCl or Iron (Fe), Acetic Acid | Room temperature or elevated temperature, often for several hours |

| Diazotization/Deamination | Sodium nitrite (B80452), Acid (e.g., H2SO4), followed by a reducing agent (e.g., hypophosphorous acid) | Low temperatures (0-5 °C) for the diazotization step |

Novel Synthetic Pathways and Innovations

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in organic chemistry. This has led to the exploration of alternative precursors and the application of green chemistry principles to the synthesis of halogenated anilines.

Exploration of Alternative Precursors and Starting Materials

The search for more efficient synthetic routes has led to the investigation of alternative starting materials. For example, a patent describes the synthesis of 2-bromo-5-fluoroaniline (B94856) starting from 4-fluoroaniline (B128567) in a four-step process involving acetylation, nitration, bromination, and reduction. google.com This highlights the potential for designing synthetic pathways from readily available and economically viable precursors.

Another approach involves the use of N,N-dialkylaniline N-oxides, which can undergo selective halogenation under mild conditions. nih.govnih.govacs.org This method provides a convenient route to electron-rich aryl halides and offers an alternative to traditional electrophilic aromatic substitution reactions.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can involve the use of less hazardous reagents, more efficient catalysts, and environmentally benign reaction conditions.

One area of focus is the development of greener bromination methods. Traditional methods often use elemental bromine, which is highly toxic and corrosive. Alternative brominating agents, such as N-bromosuccinimide, are considered to be more environmentally friendly.

Furthermore, the use of catalytic methods for the reduction of nitroaromatics is a significant advancement in green chemistry. A patent for the preparation of 2-bromo-5-fluoroaniline describes a catalytic hydrogenation using Raney nickel, which is a more environmentally friendly alternative to the use of stoichiometric reducing agents like tin(II) chloride or iron. google.com

The following table outlines some green chemistry approaches that can be applied to the synthesis of halogenated anilines.

| Green Chemistry Approach | Traditional Method | Greener Alternative |

| Brominating Agent | Elemental Bromine (Br2) | N-Bromosuccinimide (NBS) |

| Reduction of Nitro Group | Tin(II) chloride (SnCl2) or Iron (Fe) in stoichiometric amounts | Catalytic hydrogenation (e.g., with Raney nickel or other catalysts) |

| Reaction Conditions | Conventional heating | Microwave-assisted synthesis to reduce reaction times and energy consumption |

Catalytic Systems for Enhanced Selectivity and Rate

The introduction of a bromine atom onto the 3-chloro-2-fluoroaniline backbone is a key synthetic step that is often amenable to catalysis to improve reaction rates and, crucially, to direct the bromination to the desired position, thereby enhancing selectivity. While specific catalytic systems for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of electrophilic aromatic substitution on substituted anilines allow for the postulation of effective catalytic approaches.

One promising approach involves the use of metal halides as catalysts. For instance, copper(II) bromide (CuBr₂) in an ionic liquid has been shown to be effective for the regioselective bromination of unprotected anilines under mild conditions. beilstein-journals.org This system offers a safer and more environmentally benign alternative to traditional methods that may require harsher reagents or protecting group strategies. The ionic liquid acts as both the solvent and a promoter of the reaction, facilitating the electrophilic attack of bromine at specific positions on the aniline ring.

Lewis acids are also commonly employed to catalyze halogenation reactions. For the bromination of fluorinated aniline precursors, catalysts such as iron(III) bromide (FeBr₃) can be utilized to increase the electrophilicity of the brominating agent (e.g., Br₂), thereby accelerating the reaction. Careful control of reaction conditions, including temperature and stoichiometry, is essential to minimize the formation of polybrominated by-products.

The choice of brominating agent is also a critical factor. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of anilines and can be used in the presence of a catalyst to afford the desired product. The reaction is typically performed in a suitable solvent, such as dichloromethane or chloroform, at a controlled temperature.

Below is a table summarizing potential catalytic systems for the synthesis of this compound:

| Catalyst System | Brominating Agent | Solvent | Potential Advantages |

| Copper(II) bromide (CuBr₂) | CuBr₂ | Ionic Liquid | High regioselectivity, mild reaction conditions, safer operational choice. beilstein-journals.org |

| Iron(III) bromide (FeBr₃) | Bromine (Br₂) | Dichloromethane | Increased reaction rate, though careful control is needed to prevent polybromination. |

| Not specified | N-bromosuccinimide (NBS) | Dichloromethane/Chloroform | Common and effective brominating agent for anilines. |

Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound invariably produces a crude product containing unreacted starting materials, isomers, and other by-products. Therefore, robust purification and isolation techniques are imperative to obtain the compound at a research-grade purity, which is essential for its subsequent applications in areas like medicinal chemistry. The primary methods employed for the purification of this and structurally similar halogenated anilines are chromatographic separations and recrystallization.

Chromatographic Separations

Column chromatography is a fundamental technique for the purification of this compound. This method separates compounds based on their differential adsorption onto a stationary phase. For halogenated anilines, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate compounds with varying polarities.

High-performance liquid chromatography (HPLC) offers a more efficient and higher resolution separation method. While specific HPLC methods for this compound are not widely published, a reverse-phase HPLC system would likely be effective. In such a setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation.

Gas chromatography (GC) is another powerful analytical technique that can be used for both the separation and analysis of volatile compounds like halogenated anilines. A capillary column with a suitable stationary phase, coupled with a detector such as a flame ionization detector (FID) or a mass spectrometer (MS), can provide excellent separation and identification of the desired product and any impurities.

The table below outlines potential chromatographic conditions for the purification of this compound:

| Chromatographic Technique | Stationary Phase | Potential Mobile Phase/Carrier Gas | Detection |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Thin-Layer Chromatography (TLC) |

| Reverse-Phase HPLC | C18-bonded Silica | Acetonitrile/Water or Methanol/Water | UV Detector |

| Gas Chromatography (GC) | Phenyl-methylpolysiloxane | Helium or Nitrogen | Mass Spectrometry (MS) or FID |

Recrystallization Strategies

Recrystallization is a widely used and effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. For this compound, the selection of an appropriate solvent is crucial for achieving high purity.

An ideal recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the recrystallization of aniline derivatives include ethanol, methanol, and mixtures of solvents such as ethanol/water or hexane/ethyl acetate. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities, which are present in smaller quantities, will ideally remain in the solution.

The following table provides a list of potential solvent systems for the recrystallization of this compound:

| Solvent/Solvent System | Rationale |

| Ethanol or Methanol | Good solubility for many organic compounds at elevated temperatures. |

| Ethanol/Water | The addition of water can decrease the solubility of the compound at lower temperatures, promoting crystallization. |

| Hexane/Ethyl Acetate | A nonpolar/polar solvent mixture that can be fine-tuned to achieve optimal solubility characteristics. |

Impurity Profiling and Analysis

Common impurities may include:

Isomeric By-products: Bromination of 3-chloro-2-fluoroaniline could potentially lead to the formation of other isomers, such as 4-bromo-3-chloro-2-fluoroaniline.

Polybrominated Species: The reaction may yield di- or tri-brominated products if the reaction conditions are not carefully controlled.

Unreacted Starting Material: Residual 3-chloro-2-fluoroaniline may be present in the crude product.

A combination of analytical techniques is typically employed for comprehensive impurity profiling. HPLC and GC-MS are powerful tools for separating and identifying volatile and non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for the structural elucidation of the final product and any isolated impurities.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloro 2 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 3-Bromo-5-chloro-2-fluoroaniline

Nucleophilic aromatic substitution is a key reaction class for haloaromatic compounds, proceeding via a pathway where a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate, known as a Meisenheimer complex. googleapis.compressbooks.pub

Mechanistic Pathways and Regioselectivity

The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub First, the nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. googleapis.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. googleapis.com

In the case of this compound, the molecule can either act as the substrate for nucleophilic attack or, via its amino group, as the nucleophile itself.

When reacting as a substrate, the regioselectivity of the attack is determined by the nature of the leaving groups (the halogens). In SNAr reactions, the rate of displacement for halogens often follows the order F > Cl > Br > I. wikipedia.org This is contrary to the trend seen in SN2 reactions and is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. wikipedia.org The fluorine atom at the C2 position is also ortho to the activating amino group, further enhancing the potential for substitution at this site.

Conversely, the compound's amino group can act as a nucleophile. An example of this is seen in the synthesis of potent brain-penetrant EGFR tyrosine kinase inhibitors, where this compound attacks a chloroquinazoline intermediate to form a new C-N bond. escholarship.org

| Position of Halogen | Halogen | Activating/Deactivating Influence of NH₂ Group | Predicted Reactivity as Leaving Group in SNAr |

|---|---|---|---|

| C2 | Fluorine | Ortho, Activating | Most Reactive |

| C3 | Bromine | Meta, Less Activating | Less Reactive |

| C5 | Chlorine | Para, Activating | Moderately Reactive (but less so than Fluorine) |

Influence of Substituents on Reaction Outcomes

The substituents on the aniline (B41778) ring have a profound effect on the reaction's feasibility and outcome.

Amino Group (-NH₂): This is a strongly activating, ortho-para directing group. It increases the electron density of the ring, which generally disfavors nucleophilic attack. However, its ability to stabilize intermediates and its directing effects are crucial. In its role as a nucleophile, its basicity and nucleophilicity drive the reaction.

Halogens (-F, -Cl, -Br): These are deactivating groups due to their inductive electron-withdrawing effect. However, in SNAr reactions, this electron withdrawal is essential for stabilizing the anionic Meisenheimer intermediate. googleapis.com The high electronegativity of the fluorine at C2 makes it the most likely site for nucleophilic attack and displacement.

Kinetic and Thermodynamic Considerations

The kinetics of SNAr reactions are typically second-order, depending on the concentration of both the aromatic substrate and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. nih.gov

Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for these reactions, with selectivity being a key consideration. The typical reactivity order for carbon-halogen bonds in these couplings is C-I > C-Br > C-Cl > C-F. This predictable selectivity allows for the bromine atom to be targeted for coupling while leaving the chlorine and fluorine atoms intact for potential subsequent transformations.

This compound has been identified as a key intermediate in the synthesis of kinase inhibitors, where it is utilized in various organometallic coupling reactions. google.comgoogle.com

Suzuki Coupling Applications

The Suzuki-Miyaura coupling reaction joins an organoboron compound with an organic halide or triflate. It is widely used due to its mild reaction conditions and the commercial availability and low toxicity of boronic acids. ambeed.com

In the context of this compound, the Suzuki reaction is expected to occur selectively at the C-Br bond. Patents for the synthesis of protein kinase inhibitors explicitly mention the use of this compound as an intermediate in Suzuki coupling reactions. googleapis.com In these syntheses, the aniline derivative is coupled with various boronic acids or esters to construct complex biaryl structures, which form the core of the final drug molecules.

| Potential Coupling Site | Bond Type | Relative Reactivity in Suzuki Coupling | Outcome |

|---|---|---|---|

| C3 | C-Br | High | Selective coupling at this position |

| C5 | C-Cl | Low | Remains intact under standard conditions |

| C2 | C-F | Very Low | Remains intact |

Stille Coupling Applications

The Stille coupling involves the reaction of an organotin compound with an organic halide. While organotin reagents are more toxic than organoboron compounds, the Stille reaction is tolerant of a wide variety of functional groups. angenechemical.com

Similar to the Suzuki reaction, the Stille coupling would selectively target the C-Br bond of this compound. Several patents note that Stille coupling can be employed as an alternative to Suzuki coupling for the synthesis of complex pharmaceutical compounds starting from this compound. google.comgoogle.comgoogleapis.com This allows for a broader range of accessible synthons and reaction conditions in the construction of targeted molecules like kinase inhibitors. google.com

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium- or nickel-catalyzed carbon-carbon bond-forming reaction between an organo-halide or triflate and an organosilane. This reaction is valued for its use of organosilanes, which are typically less toxic, more stable, and more economical than other organometallic reagents. For a substrate like this compound, the Hiyama coupling would most likely occur at the C-Br bond, which is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

While specific studies detailing the Hiyama coupling of this compound are not prevalent in the literature, the general applicability of this reaction is well-established. For instance, catalytic asymmetric Hiyama cross-couplings have been successfully demonstrated for racemic α-bromo esters using a nickel/diamine catalyst system, showcasing the reaction's utility in creating chiral α-aryl carboxylic acids. organic-chemistry.org This methodology tolerates a variety of functional groups, including esters and ethers, suggesting that the amine and fluoro groups on the aniline ring would likely be compatible with the reaction conditions. organic-chemistry.org The reaction typically proceeds in the presence of a fluoride (B91410) activator, such as tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or a tetra-n-butylammonium salt, which facilitates the formation of a pentavalent silicate (B1173343) intermediate, thereby enabling transmetalation.

Table 1: Overview of Potential Hiyama Cross-Coupling Reaction

| Feature | Description |

| Reaction Type | Hiyama Cross-Coupling |

| Substrate | This compound |

| Coupling Partner | Organotrimethoxysilane or Organotrifluorosilane (e.g., Aryl-Si(OMe)₃) |

| Probable Site of Reaction | Carbon-Bromine bond |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) or Nickel complex |

| Activator | Fluoride source (e.g., TBAF, TASF) |

| Potential Product | 3-Aryl-5-chloro-2-fluoroaniline |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Hiyama coupling, this compound is a prime candidate for a range of other transition metal-catalyzed cross-coupling reactions. The presence of both a bromine and a chlorine atom on the aromatic ring offers the potential for selective or sequential couplings, as the C-Br bond is typically more reactive than the C-Cl bond under standard palladium catalysis conditions.

Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. Selective coupling at the C-Br bond could be achieved, yielding a 3-aryl-5-chloro-2-fluoroaniline intermediate, which could then potentially undergo a second coupling at the C-Cl bond under more forcing conditions.

Heck Coupling: The reaction with an alkene, catalyzed by palladium, would also be expected to occur preferentially at the C-Br bond to form a 3-alkenyl-5-chloro-2-fluoroaniline.

Sonogashira Coupling: This coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would provide access to 3-alkynyl-5-chloro-2-fluoroanilines.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. While the substrate already contains an amine, this reaction could be employed to introduce a different amine or amide group at the C-Br position.

The strategic application of these reactions allows for the stepwise elaboration of the this compound scaffold, enabling the synthesis of a diverse array of more complex substituted anilines. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the selectivity and achieving high yields.

Scope and Limitations in Complex Molecular Scaffolds

The utility of this compound as a building block in the synthesis of complex molecular scaffolds is significant. Its trifunctional (ignoring the amine for a moment) nature allows it to serve as a versatile starting point for molecules where the specific substitution pattern is required for biological activity or material properties. Organofluorine compounds, in particular, are of great interest in medicinal chemistry and materials science. rsc.org

Scope:

Pharmaceuticals and Agrochemicals: The substituted aniline motif is a common feature in many bioactive molecules. This compound provides a platform to introduce a 2-fluoroaniline (B146934) core, which can influence properties like metabolic stability and binding affinity.

Sequential Functionalization: The differential reactivity of the C-Br and C-Cl bonds allows for a programmed, stepwise introduction of different substituents, leading to highly complex and unsymmetrical aromatic structures.

Directed Ortho-Metalation: The fluorine and amine groups can potentially direct metalation to adjacent positions, although the existing bromine atom already occupies one of these sites.

Limitations:

Steric Hindrance: The fluorine atom at the C2 position, ortho to the amine and the bromine atom, can exert steric hindrance, potentially slowing down or inhibiting reactions at these adjacent sites.

Electronic Effects: The combined electron-withdrawing effects of the three halogen atoms deactivate the aromatic ring towards electrophilic substitution but activate it towards nucleophilic aromatic substitution. These effects also reduce the nucleophilicity of the amine group.

Catalyst Inhibition: The amine functionality can sometimes coordinate to the metal center of the catalyst, potentially inhibiting its activity in cross-coupling reactions. This can often be overcome by protecting the amine group (e.g., as an amide) prior to the coupling step.

Reactions of the Amine Functionality in this compound

The amino group (-NH₂) of this compound is a key functional handle for a variety of chemical transformations. Its reactivity is modulated by the strong electron-withdrawing effects of the ortho-fluoro and para-chloro/meta-bromo substituents, which decrease its basicity and nucleophilicity compared to aniline.

Acylation and Alkylation Reactions

Acylation: The amine group can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amides. This reaction is often used to protect the amine functionality during subsequent synthetic steps, such as cross-coupling or nitration, or to introduce a specific acyl group as part of the final molecular target.

Alkylation: Direct N-alkylation with alkyl halides can be more challenging due to the reduced nucleophilicity of the amine and the potential for over-alkylation to form secondary and tertiary amines. Reductive amination, which involves the condensation of the aniline with an aldehyde or ketone to form an imine, followed by reduction (e.g., with sodium borohydride), is often a more controlled method for synthesizing N-alkylated derivatives.

Table 2: Amine Functionalization Reactions

| Reaction Type | Reagents | Product Type | Notes |

| Acylation | Acyl chloride (R-COCl), Base | N-(3-Bromo-5-chloro-2-fluorophenyl)amide | Generally high yielding; useful for protection. |

| Alkylation | Alkyl halide (R-X), Base | N-Alkyl-3-bromo-5-chloro-2-fluoroaniline | Risk of over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkyl-3-bromo-5-chloro-2-fluoroaniline | Good control for mono-alkylation. |

Diazotization and Subsequent Transformations

One of the most powerful transformations of an aromatic amine is its conversion to a diazonium salt. The diazotization of this compound involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (like HCl), at low temperatures (0–5 °C). google.com

The resulting diazonium salt, [3-bromo-5-chloro-2-fluorophenyl]diazonium chloride, is a highly versatile intermediate that can undergo a wide range of substitution reactions, often with the loss of dinitrogen gas (N₂). These transformations, collectively known as Sandmeyer or Sandmeyer-type reactions, allow for the installation of a variety of functional groups in place of the original amine group.

Halogenation: Treatment with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively.

Cyanation: Reaction with CuCN yields the corresponding nitrile.

Hydroxylation: Heating the diazonium salt in water produces the phenol.

Fluorination (Schiemann Reaction): Conversion to the tetrafluoroborate (B81430) salt (HBF₄) followed by heating yields the fluoro-analogue.

This sequence provides a strategic route to compounds that would be difficult to access through direct substitution on the aniline ring. For example, diazotization followed by a Sandmeyer reaction could convert this compound into 1,3-dibromo-5-chloro-2-fluorobenzene.

Condensation Reactions

The amine functionality of this compound can participate in condensation reactions with carbonyl compounds.

Imine Formation: It can react with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The resulting imines can be valuable intermediates themselves or can be reduced to form secondary amines as in reductive amination.

Heterocycle Synthesis: The aniline can serve as a key component in the synthesis of various nitrogen-containing heterocyles. For example, it could potentially be used in reactions like the Skraup or Doebner-von Miller synthesis (reaction with glycerol (B35011) or α,β-unsaturated carbonyl compounds under acidic conditions) to form substituted quinolines. The specific substitution pattern and the electronic nature of the aniline would heavily influence the feasibility and outcome of these cyclization reactions.

Grignard Reactions and Hydride Reductions

The presence of multiple halogen atoms on the aniline ring presents opportunities for selective metallation and reduction reactions.

Grignard Reactions:

The formation of a Grignard reagent from this compound is a challenging but feasible transformation. The primary complication is the acidic proton of the aniline (-NH₂) group, which would quench any Grignard reagent formed. Therefore, protection of the amino group is a necessary prerequisite for a successful reaction. A common strategy involves converting the aniline to a less acidic derivative, such as a carbamate, prior to reaction with magnesium metal.

A patent for the synthesis of compounds for treating BRAF-associated diseases describes a procedure where the amino group of this compound is first protected. google.com The aniline is dissolved in tetrahydrofuran (B95107) (THF) and treated with di-tert-butyl dicarbonate (B1257347) in the presence of 4-(dimethylamino)pyridine (DMAP) to form a tert-butoxycarbonyl (Boc)-protected intermediate. google.com This protected compound can then, in principle, undergo Grignard formation at the more reactive carbon-bromine bond. The subsequent Grignard reagent, (3-chloro-2-fluoro-5-(Boc-amino)phenyl)magnesium bromide, would be a potent nucleophile for forming new carbon-carbon bonds.

Hydride Reductions:

Hydride reductions on halogenated anilines primarily target dehalogenation. The selectivity of this reduction depends on the specific hydride reagent used and the reaction conditions. While specific studies on the hydride reduction of this compound are not widely documented in public literature, general principles of reactivity can be applied. Typically, the carbon-bromine bond is more susceptible to reductive cleavage than the carbon-chlorine bond, which is, in turn, more reactive than the highly stable carbon-fluorine bond.

For structurally similar compounds, catalytic hydrogenation is employed for dehalogenation. For instance, palladium on carbon (Pd/C) is a common catalyst for such transformations. This method can be used for selective debromination to yield the corresponding chloro-fluoroaniline derivative.

Research on related haloanilines demonstrates that nitro groups can be selectively reduced to anilines in the presence of halogens using reagents like iron in ammonium (B1175870) chloride, or through catalytic hydrogenation with palladium on carbon. google.comgoogle.com These conditions are generally mild enough to leave the halogen substituents intact.

Electrophilic Reactivity of this compound

The electrophilic substitution reactivity of the this compound ring is governed by a balance of competing electronic effects. The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing. Conversely, the halogen atoms (F, Cl, Br) are deactivating groups due to their inductive electron-withdrawing effects, although they also direct incoming electrophiles to ortho and para positions via resonance.

In this specific molecule:

The amino group at C1 strongly activates the ring, directing incoming electrophiles to the C2, C4, and C6 positions.

The fluorine atom at C2 is ortho to the amine.

The bromine atom at C3 is meta to the amine.

The chlorine atom at C5 is also meta to the amine.

The positions available for substitution are C4 and C6. The strong activating effect of the amino group is the dominant factor, meaning electrophilic attack is highly favored at these positions. The fluorine at C2 provides minimal steric hindrance compared to the other halogens. The directing effects are summarized in the table below.

Table 1: Analysis of Directing Effects for Electrophilic Substitution

| Position | Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|---|

| C1 | -NH₂ (Amino) | Activating, o,p-directing | Directs to C2, C4, C6 | - |

| C2 | -F (Fluoro) | Deactivating, o,p-directing | Directs to C1, C3, C5 | Low |

| C3 | -Br (Bromo) | Deactivating, o,p-directing | Directs to C2, C4, C6 | Moderate |

| C5 | -Cl (Chloro) | Deactivating, o,p-directing | Directs to C1, C2, C4, C6 | Moderate |

Considering these factors, electrophilic attack is most likely to occur at the C4 or C6 positions, which are para and ortho to the strongly activating amino group, respectively. The final regioselectivity would likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.

While specific, published examples of electrophilic substitution on this compound are scarce, its use as an intermediate in coupling reactions, such as Suzuki-Miyaura coupling, is noted. google.com In one patented procedure, it undergoes a palladium-catalyzed borylation reaction, where a boryl group is introduced at the position of the bromine atom, demonstrating a transformation at the C3 position via a different, non-electrophilic substitution mechanism. google.com

Applications of 3 Bromo 5 Chloro 2 Fluoroaniline in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic placement of halogen and amine functionalities on the aniline (B41778) ring allows for a variety of chemical transformations, making 3-Bromo-5-chloro-2-fluoroaniline a valuable starting material for diverse heterocyclic scaffolds.

Synthesis of Pyrimidine (B1678525) Derivatives

While direct synthesis of pyrimidine derivatives starting from this compound is not extensively documented in publicly available literature, the synthesis of related halogenated pyrimidines is well-established. For instance, 5-bromo-2-fluoropyrimidine (B1268855) is synthesized from 2-hydroxypyrimidine (B189755) through bromination and subsequent fluorination. Pyrimidine compounds are crucial in medicinal chemistry due to their presence in a wide array of biologically active molecules, including antiviral and anticancer agents. The synthesis of complex pyrazolo[1,5-a]pyrimidine (B1248293) structures, such as 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, highlights the importance of halogenated precursors in building these fused heterocyclic systems.

Synthesis of Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives often involves the condensation of an amine with other reactive species. Although specific examples detailing the use of this compound for imidazole synthesis are scarce, the synthesis of related structures from similar anilines is known. For example, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has been synthesized from 4-bromo-2-fluoroaniline (B1266173) through a multi-step process that includes nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net This underscores the potential of halogenated anilines in the assembly of complex imidazole-based frameworks.

Synthesis of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. Substituted anilines are common precursors for the quinazoline core. While direct routes from this compound are not frequently reported, the synthesis of structurally similar compounds is documented. For example, a patent describes the synthesis of various substituted quinazolines, highlighting the versatility of aniline derivatives in accessing this scaffold. The general synthetic strategies often involve the reaction of an anthranilic acid derivative (which can be prepared from anilines) or a 2-aminobenzonitrile (B23959) with a suitable coupling partner.

Formation of Pyrazole (B372694) Derivatives

Pyrazoles are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals and agrochemicals. The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Alternatively, substituted pyrazoles can be accessed through cycloaddition reactions. While the direct use of this compound to form a pyrazole ring is not a common strategy, its derivatives can be involved in such syntheses. For instance, patents describe the synthesis of complex pyrazole derivatives like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which are valuable intermediates for insecticides. google.comquickcompany.inwipo.int These syntheses, however, typically start from different building blocks. A general principle for preparing 3-halo-pyrazoles has been described, but it does not specifically mention the use of fluorinated aniline precursors. google.com

Precursor for Pharmacologically Active Compounds

The unique electronic properties imparted by the halogen substituents make this compound an attractive precursor for the development of new therapeutic agents.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The synthesis of several kinase inhibitors involves intermediates derived from substituted anilines. A United States patent details a synthetic route where 3-bromo-2-chloro-N-(diphenylmethylene)-5-fluoroaniline is a key intermediate, which is then converted to 3-bromo-2-chloro-5-fluoroaniline. googleapis.com This aniline is a constitutional isomer of the title compound and is used in the preparation of compounds with potential kinase inhibitory activity. The patent highlights the importance of such halogenated anilines in the construction of complex molecules designed to interact with the ATP-binding site of kinases. googleapis.comgoogleapis.com The presence of multiple halogen atoms can influence the binding affinity and selectivity of the final drug molecule.

The Versatility of this compound in Advanced Organic Synthesis

The multifaceted chemical compound this compound is a critical starting material and intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the aniline core, imparts distinct reactivity and properties that are leveraged in medicinal chemistry, materials science, and agrochemical development.

This halogenated aniline serves as a versatile building block, enabling the construction of intricate molecular architectures through various synthetic transformations. Its applications primarily lie in the development of targeted therapeutics, advanced polymers, and specialized agricultural chemicals.

Applications in Advanced Organic Synthesis

The strategic placement of three different halogen atoms and an amino group on the benzene (B151609) ring makes this compound a highly valuable synthon in organic chemistry. These functional groups allow for selective modifications through a range of reactions, including nucleophilic aromatic substitution and cross-coupling reactions, to generate more complex molecules.

A Key Building Block for Kinase Inhibitors

Kinase inhibitors are a significant class of therapeutic agents that target protein kinases, enzymes that play a crucial role in cell signaling pathways. nih.gov Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. nih.gov The specific structural features of this compound make it an ideal precursor for the synthesis of potent and selective kinase inhibitors.

The B-Raf protein is a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. nih.gov Mutations in the BRAF gene, especially the V600E mutation, are found in a significant percentage of human cancers, most notably in melanoma. nih.gov This has made B-Raf a prime target for the development of anti-cancer drugs. acs.org

This compound is a crucial intermediate in the synthesis of Encorafenib , a potent and selective B-Raf inhibitor. unibestpharm.comgoogleapis.com Encorafenib is used in the treatment of BRAF-mutant melanoma. unibestpharm.com The synthesis of Encorafenib involves the use of this compound to construct the core structure of the drug, highlighting the importance of this halogenated aniline in accessing complex and life-saving therapeutics. nih.govgoogleapis.com

The general class of pyrazolo[3,4-d]pyrimidine derivatives has been explored for their dual inhibitory activity against BRAFV600E and VEGFR-2. nih.gov While not explicitly mentioning this compound, the synthesis of these complex heterocyclic systems often relies on appropriately substituted aniline precursors.

Table 1: Research Findings on B-Raf Kinase Inhibitors

| Compound/Class | Target | Key Findings |

|---|---|---|

| Encorafenib | B-Raf | A potent and selective inhibitor used in treating BRAF-mutant melanoma. This compound is a key intermediate in its synthesis. nih.govunibestpharm.comgoogleapis.com |

| Pyrazolo[3,4-d]pyrimidine derivatives | BRAF V600E and VEGFR-2 | A series of these compounds showed potent dual inhibitory activity, with some being comparable to the established drug Sorafenib. nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell growth and proliferation. researchgate.net Mutations that lead to the overexpression or constitutive activation of EGFR are a driving force in the development of several cancers, including non-small cell lung cancer (NSCLC). researchgate.net Consequently, EGFR tyrosine kinase inhibitors (TKIs) have become a cornerstone of treatment for patients with EGFR-mutated cancers. researchgate.net

While direct synthetic routes for EGFR inhibitors explicitly starting from this compound are not prominently detailed in the reviewed literature, the general synthetic strategies for EGFR TKIs often involve the use of substituted anilines. The functional group array of this compound makes it a plausible candidate for the synthesis of novel EGFR inhibitors. The development of dianilinopyrimidines as EGFR inhibitors, for example, relies on the coupling of various substituted anilines. nih.gov

Table 2: Research Findings on EGFR Tyrosine Kinase Inhibitors

| Compound/Class | Target | Key Findings |

|---|---|---|

| Dianilinopyrimidines | EGFR | A series of these compounds were synthesized and showed promising anti-tumor activities, with some exceeding the potency of Gefitinib. nih.gov |

| Fourth-generation EGFR inhibitors | EGFR with resistance mutations | Novel inhibitors are being developed to overcome resistance to earlier generations of EGFR TKIs, particularly those with the C797S mutation. |

Development of Prodrugs

A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. researchgate.net This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The amino group of anilines can be chemically modified to create prodrugs. nih.gov These modifications can mask the properties of the parent drug until it reaches its target site, potentially reducing side effects and improving efficacy. nih.govacs.org

Strategies for creating prodrugs from amines include the formation of carbamates, which can be designed to be cleaved by specific enzymes or under certain physiological conditions to release the active amine-containing drug. nih.gov While no specific prodrugs derived from this compound have been detailed in the literature, its aniline functional group makes it a candidate for such derivatization.

Role in Materials Science and Polymer Chemistry

The unique electronic and structural properties imparted by the halogen atoms in this compound suggest its potential utility in the field of materials science and polymer chemistry. Halogenated aromatic compounds are known to influence the properties of polymers, such as solubility, thermal stability, and electrical conductivity.

The incorporation of substituents on the aniline ring can have a beneficial effect on the solubility of the resulting polyanilines. rsc.org This improved processability allows for the formation of uniform thin films, which is crucial for applications in electronics. rsc.org Polyaniline derivatives are being explored for use in chemical sensors due to their sensitivity to various gases and changes in pH. rsc.org The presence of bromine, chlorine, and fluorine in this compound could lead to polymers with enhanced properties, such as improved thermal stability and conductivity, making them suitable for high-temperature applications and as components in conductive polymers.

Contribution to Agrochemical and Specialty Chemical Development

Halogenated anilines are important intermediates in the synthesis of a wide range of agrochemicals, including herbicides and pesticides. beilstein-journals.orggoogle.com The presence and position of halogen atoms on the aniline ring can significantly influence the biological activity of the final product. Aryl halides are crucial precursors for various metal-catalyzed cross-coupling reactions used in the synthesis of agrochemicals. beilstein-journals.org

While specific agrochemicals derived from this compound are not explicitly mentioned in the reviewed literature, the structural motifs present in this compound are found in various active agrochemical ingredients. The synthesis of novel anthranilic diamides with insecticidal activity, for example, often involves the use of substituted anilines. acs.org Therefore, this compound represents a potential starting material for the development of new and effective crop protection agents.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloro 2 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3-Bromo-5-chloro-2-fluoroaniline. These methods allow for the detailed analysis of its electronic landscape.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is significantly influenced by the interplay of its substituents on the aniline (B41778) ring. The amino (-NH₂) group is an activating, electron-donating group, while the halogen atoms (Bromine, Chlorine, and Fluorine) are deactivating, electron-withdrawing groups due to their high electronegativity. DFT simulations, often employing basis sets like B3LYP/6-31G(d), are used to model this complex electronic environment.

While specific peer-reviewed DFT studies for this compound are not extensively available, computational properties have been calculated and are available in public databases. nih.gov These calculations provide valuable information about the molecule's characteristics.

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 224.46 g/mol | PubChem |

| XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 222.91997 Da | PubChem |

This table is based on data computed by PubChem. nih.gov

In related isomers such as 2-bromo-6-chloro-4-fluoroaniline, DFT calculations have shown that the highest occupied molecular orbital (HOMO) is typically localized over the benzene (B151609) ring and the amino group, which is characteristic of the electron-donating nature of the amine. sigmaaldrich.com Conversely, the lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic ring, and its energy is lowered by the presence of electron-withdrawing halogens. sigmaaldrich.com This distribution of frontier orbitals is key to understanding the molecule's reactivity.

Frontier Orbital Analysis for Reactivity Prediction

Frontier orbital analysis, which examines the HOMO and LUMO, is crucial for predicting the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For the isomeric compound 5-Bromo-3-chloro-2-fluoroaniline , DFT simulations have predicted the following values, which can serve as a reference for understanding the potential reactivity of the 3-bromo isomer.

Predicted Frontier Orbital Energies for 5-Bromo-3-chloro-2-fluoroaniline

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.7 eV |

| LUMO Energy | -1.9 eV |

Molecular Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Analysis

Conformational analysis of this compound would primarily investigate the orientation of the amino group relative to the benzene ring. The rotation around the C-N bond is a key conformational freedom. Computational methods can be used to calculate the energy profile of this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. Studies on similar substituted anilines have explored the planarity of the amino group and the inversion barrier associated with it. bldpharm.com For this compound, steric hindrance from the ortho-fluoro substituent would be a significant factor in determining the preferred conformation of the amino group.

Intermolecular Interactions in Solution and Solid State

In condensed phases, this compound can engage in several types of intermolecular interactions. MD simulations can model these interactions, which dictate the material's bulk properties.

Hydrogen Bonding: The primary interaction is expected to be hydrogen bonding, with the amino group acting as a hydrogen bond donor and the nitrogen and fluorine atoms as potential acceptors.

Halogen Bonding: The bromine and chlorine atoms can also participate in halogen bonding, where they act as electrophilic regions and interact with nucleophiles.

π-π Stacking: The aromatic rings can interact through π-π stacking, contributing to the stability of the crystal lattice in the solid state.

While specific MD simulation studies for this compound are not readily found in the searched literature, analysis of structurally related halogenated compounds confirms the importance of these weak interactions in determining crystal packing.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, providing a detailed picture of how a reaction proceeds.

For this compound, theoretical studies could be applied to a variety of reactions, including:

Nucleophilic Aromatic Substitution: Modeling the substitution of one of the halogen atoms by a nucleophile to understand the regioselectivity and the role of the other substituents in activating or deactivating the ring.

Electrophilic Substitution: Investigating the preferred sites of electrophilic attack on the aromatic ring, guided by the directing effects of the amine and halogen groups.

Coupling Reactions: Elucidating the mechanism of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common for halogenated aromatics.

Currently, there is a lack of specific published computational studies detailing the reaction mechanisms for this compound. However, the general principles derived from computational work on other halogenated anilines would be applicable.

Transition State Characterization

The characterization of transition states is a cornerstone of computational chemistry, providing a gateway to understanding reaction mechanisms by identifying the highest energy point along a reaction coordinate. ims.ac.jpsciencedaily.com For a molecule such as this compound, theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in modeling its reactions. tsijournals.comresearchgate.net

Key reactions for anilines include electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and coupling reactions. The transition states for these reactions would involve the formation of intermediates, such as the Wheland complex (also known as a σ-complex) in electrophilic substitution. tsijournals.com Computational studies on the chlorination of aniline, for instance, have identified four stationary points on the potential energy surface, with the rate-limiting step being the transformation of the σ-complex. tsijournals.comresearchgate.net

For this compound, the positions of the halogen atoms and the activating amino group would significantly influence the stability of any transition state. The fluorine atom at the C2 position, being the most electronegative, along with the chlorine at C5 and bromine at C3, would exert strong inductive electron-withdrawing effects. Conversely, the amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In this molecule, the C4 and C6 positions are ortho and para to the amino group and are therefore the most likely sites for electrophilic attack.

A hypothetical transition state for the bromination at the C6 position would involve the approach of the electrophile (e.g., Br+) and the formation of a transient σ-complex. Computational methods can calculate the geometry and energy of this transition state, which is characterized by one imaginary vibrational frequency corresponding to the bond-forming/bond-breaking process at the reaction center. libretexts.org

Table 1: Hypothetical Transition State Geometries for Electrophilic Attack on this compound (Illustrative)

| Parameter | Reactant (C-H at C6) | Transition State (Br attacking C6) | Product (C-Br at C6) |

| C6-H Bond Length (Å) | ~1.08 | Elongated (~1.25) | Broken |

| C6-Br Bond Length (Å) | Not Applicable | Partially Formed (~2.20) | ~1.90 |

| C5-C6-C1 Angle (°) | ~120° | Distorted (~118°) | ~121° |

| Imaginary Frequency (cm⁻¹) | 0 | 1 (e.g., -450 cm⁻¹) | 0 |

This table is illustrative and based on general principles of transition state theory for aromatic compounds.

Energy Profiles of Key Reactions

DFT studies on similar SNAr reactions of substituted chlorobenzenes with aniline have shown how substituents and solvent affect the energy profile. researchgate.net For this compound, the presence of three different halogens complicates predictions without specific calculations. However, general principles apply:

Activation Energy: The electron-withdrawing nature of the halogens would likely increase the activation energy for electrophilic substitution compared to aniline itself, by destabilizing the positively charged σ-complex. Conversely, for nucleophilic aromatic substitution (a less common reaction for anilines unless further activated), these groups would be expected to lower the activation energy.

A study on the hydrogenation of nitrobenzene (B124822) to aniline using DFT provides an example of how reaction pathways and their energetics can be meticulously mapped out, showing that the hydrogenation of phenylhydroxylamine is the rate-limiting step. rsc.org A similar approach could be applied to reactions involving this compound to identify bottlenecks and optimize reaction conditions.

Table 2: Illustrative Calculated Energy Values for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +11.4 |

| Products | -20.1 |

This table represents a hypothetical two-step reaction and the values are for illustrative purposes only.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. acs.org These models are heavily reliant on calculated molecular descriptors. For a series of derivatives of this compound, a QSAR study could be invaluable for predicting their properties without the need for synthesis and testing of every analogue.

Computational methods like DFT can be used to calculate a wide array of molecular descriptors. researchgate.netchemrxiv.org Key descriptors for halogenated anilines would include:

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). These descriptors are related to the molecule's ability to donate or accept electrons and participate in intermolecular interactions. researchgate.netumn.edu

Steric and Lipophilic Properties: Molecular volume, surface area, and the partition coefficient (logP), which are crucial for how a molecule interacts with a biological target or behaves in different solvent phases.

A QSAR model is typically built using a "training set" of molecules with known activities. Statistical methods, such as multiple linear regression, are then used to create an equation that relates the descriptors to the activity. cust.edu.twmdpi.com For instance, a hypothetical QSAR study on the antimicrobial activity of this compound derivatives might reveal that activity increases with a higher dipole moment and a lower LUMO energy, suggesting that electrostatic interactions and the ability to accept electrons are key to its mechanism of action.

Table 3: Hypothetical Molecular Descriptors for SAR Analysis of Substituted this compound Derivatives

| Compound | Substituent at C4 | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| 1 | -H | -5.98 | -0.75 | 3.1 | 12.5 |

| 2 | -CH₃ | -5.85 | -0.71 | 3.3 | 10.2 |

| 3 | -NO₂ | -6.50 | -1.52 | 5.8 | 1.8 |

| 4 | -CN | -6.45 | -1.48 | 6.1 | 2.1 |

| 5 | -OCH₃ | -5.70 | -0.65 | 3.0 | 15.0 |

This table is a hypothetical representation to illustrate the type of data generated in a computational SAR study. Actual values would require specific DFT calculations.

Such computational approaches are instrumental in modern chemistry, enabling the rational design of molecules with desired properties and accelerating the discovery process. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Research of 3 Bromo 5 Chloro 2 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectral Interpretation

The proton (¹H) NMR spectrum of 3-bromo-5-chloro-2-fluoroaniline is expected to exhibit distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic region would show two doublets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the surrounding halogen and amine substituents. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Based on data from analogous compounds like 2-chloro-5-fluoroaniline, where aromatic protons resonate between δ 6.55–7.30 ppm and the amine protons appear near δ 5.10 ppm, a hypothetical ¹H NMR profile for this compound can be proposed. nih.gov The deshielding effect of the bromine atom at position 3 and the chlorine atom at position 5 would shift the adjacent protons downfield.

Predicted ¹H NMR Data for this compound:

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.10 - 7.20 | Doublet | ~2-3 Hz (⁴JHF) |

| H-6 | ~6.90 - 7.00 | Doublet | ~2-3 Hz (⁴JHH) |

| NH₂ | ~3.80 - 4.50 | Broad Singlet | - |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.

¹³C NMR Spectral Interpretation

The carbon-13 (¹³C) NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly influenced by the attached halogens and the amine group. Carbons directly bonded to electronegative halogens will be deshielded and appear at a lower field.

Based on known substituent effects and data from similar compounds, the following chemical shift ranges can be predicted for the carbon atoms of this compound. nih.gov

Predicted ¹³C NMR Data for this compound:

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | ~140 - 145 (doublet, ²JCF) |

| C-2 (C-F) | ~150 - 155 (doublet, ¹JCF) |

| C-3 (C-Br) | ~110 - 115 |

| C-4 | ~125 - 130 |

| C-5 (C-Cl) | ~130 - 135 |

| C-6 | ~115 - 120 |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.

¹⁹F NMR and Other Heteronuclear NMR

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is sensitive to the electronic environment created by the other substituents on the aromatic ring. The chemical shifts of fluoroanilines can vary, but for an aromatic fluorine, a range of +80 to +170 ppm relative to neat CFCl₃ can be expected. ucsb.edu The pH of the solution can also influence the ¹⁹F chemical shift in fluoroanilines. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In the case of this compound, a cross-peak would be expected between the signals of H-4 and H-6, confirming their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. The HSQC spectrum would show a correlation peak between the H-4 signal and the C-4 signal, and another between the H-6 signal and the C-6 signal. This allows for the direct assignment of the protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), results in a distinctive isotopic cluster for the molecular ion peak. libretexts.org This pattern is a key signature for the presence of these halogens in the molecule. The calculated exact mass of the most abundant isotopic combination of this compound (C₆H₄⁷⁹Br³⁵ClFN) is 222.91997 Da. nih.gov

The analysis of the fragmentation pattern in the mass spectrum provides further structural information. For aromatic amines, common fragmentation pathways include the loss of the amine group or parts of it, as well as ring fragmentation. libretexts.orgmiamioh.edu In the case of this compound, the fragmentation is expected to be influenced by the halogen substituents. The loss of a bromine or chlorine atom from the molecular ion is a likely fragmentation pathway. The relative stability of the resulting fragments will dictate the major peaks observed in the spectrum. The presence of bromine and chlorine will also be evident in the isotopic patterns of the fragment ions.

LC-MS and GC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques used for the identification and quantification of this compound.

In several synthetic procedures, LC-MS is employed to monitor the progress of reactions involving this compound. For instance, in the preparation of protein kinase inhibitors, LC-MS analysis confirmed the formation of the desired product with a mass-to-charge ratio (m/z) of 225.9 (MH+), corresponding to the protonated molecule of this compound. google.com The retention time (tR) was recorded as 0.96 minutes under the specified chromatographic conditions. google.com Furthermore, LC-MS/MS is utilized to analyze the supernatants in in-vitro metabolic stability assays of compounds synthesized from this aniline (B41778) derivative. google.comgoogleapis.comgoogleapis.com

While specific GC-MS application data for this compound is not prevalent in the reviewed literature, this technique is generally suitable for the analysis of volatile and thermally stable compounds like halogenated anilines. It would be instrumental in separating the target compound from volatile impurities and isomers, providing definitive mass spectra for structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural features. Although a specific experimental spectrum for this compound is not detailed in the provided search results, typical vibrational frequencies for related halogenated anilines can be inferred.

Key expected absorptions include:

N-H stretching: The amine (NH₂) group would show characteristic stretches in the region of 3350–3450 cm⁻¹.

C-F stretching: A strong absorption band for the carbon-fluorine bond is expected between 1100–1250 cm⁻¹.

C-Cl and C-Br stretching: The carbon-chlorine and carbon-bromine bonds would exhibit absorptions in the lower frequency "fingerprint" region, typically around 550–800 cm⁻¹ and 500–600 cm⁻¹, respectively.

These characteristic peaks provide a spectroscopic fingerprint for the molecule, confirming the presence of the key functional groups.

Raman Spectroscopy in Vibrational Analysis

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the vibrational modes of a molecule. It is particularly useful for analyzing symmetric vibrations and bonds that are weakly polar or non-polar. While specific Raman spectral data for this compound is not available in the provided results, it would be a valuable tool for a more complete vibrational analysis, complementing the information obtained from IR spectroscopy. The aromatic ring vibrations and the C-Br and C-Cl bonds, which are often strong Raman scatterers, would be readily observable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been explicitly reported, related research on derivatives and similar compounds highlights the utility of this technique. For instance, X-ray diffraction analysis was used to determine the crystal structure of a co-crystal containing a derivative of this aniline, confirming the molecular connectivity and stereochemistry. google.com In another study, the geometry of a related molecule was determined from an X-ray crystal structure and used for computational docking studies. escholarship.org The determination of the crystal structure of this compound would provide invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state.